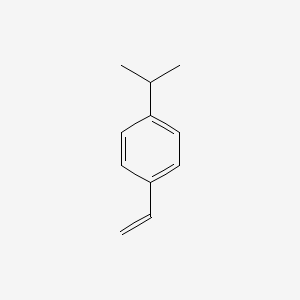

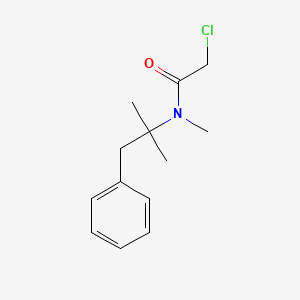

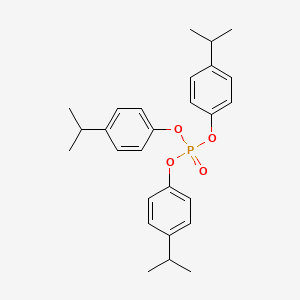

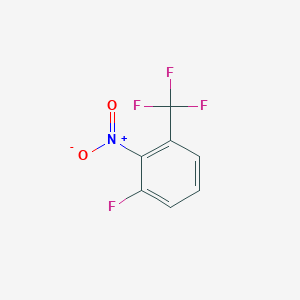

![molecular formula C9H9N5O3S2 B1345828 Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-15-8](/img/structure/B1345828.png)

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are part of the azaheterocycles family, a group of compounds containing nitrogen within a heterocyclic ring system. These compounds often exhibit a range of biological activities and are of interest for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, and its structure was confirmed by X-ray diffraction . Similarly, the synthesis of other ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates involves linking molecules through hydrogen bonds to form supramolecular structures .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c, and the molecules are connected by C-H...O interactions . The molecular packing and intermolecular interactions can be visualized using 3D energy frameworks and Hirshfeld surface analysis .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds with potential biological activities. For instance, Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to form partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Moreover, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases leads to intramolecular cyclization, forming various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites around the oxygen atom, which can be important for understanding its reactivity . The crystallographic data, including cell parameters and space group, provide insights into the density and molecular packing of the compounds, which are essential for predicting their stability and solubility .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has been dedicated to synthesizing various heterocyclic compounds, including 1,3,4-thiadiazoles, from ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate. These compounds are synthesized through reactions involving (ethoxymethylene)malonic ester with 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles, leading to the formation of complex structures such as ethyl 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidene-6-carboxylate and ethyl 3-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate (Levin, Shvink, & Kukhtin, 1964).

Biological Activities

Studies have investigated the biological activities of these compounds, including their antimicrobial properties. For example, a series of fused and non-fused 1,2,4-triazole derivatives prepared from related compounds have shown antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015). Additionally, the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties from these thiadiazoles revealed compounds with promising antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Characterization

Further research has explored the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, showcasing methodologies for creating heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021). These syntheses contribute to the expanding library of heterocyclic compounds derived from thiadiazoles and their analogs, indicating a broad interest in these compounds for their versatile applications.

Applications in Material Science and Chemistry

The utility of these compounds extends beyond biological activities, including applications in material science and synthetic chemistry. For instance, the gas-phase elimination reaction of related thiadiazole derivatives has been computationally studied, offering insights into their potential use in designing new materials and chemical processes (Velez, Ruiz, Quijano, & Notario, 2015).

特性

IUPAC Name |

ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMISVNHCYXTZOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。